Technical Whitepaper: 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde – Structural Dynamics, Synthesis, and Polymer Integration
Technical Whitepaper: 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde – Structural Dynamics, Synthesis, and Polymer Integration
Introduction & Core Identity
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde (CAS: 77355-02-3), frequently referred to in literature as 1,6-bis(4-formylphenoxy)hexane, is a highly versatile, symmetric dialdehyde monomer. By bridging two rigid benzaldehyde moieties with a flexible six-carbon aliphatic chain, this molecule serves as a critical building block in advanced materials science. It is particularly valued in the synthesis of dynamic covalent polymers, vitrimers, and flexible Covalent Organic Frameworks (COFs)[1].
As a Senior Application Scientist, understanding the mechanistic behavior of this molecule is paramount. Its dual functionality allows for rapid step-growth polymerization, while its aliphatic core dictates the thermomechanical properties of the resulting macroscopic material.
Chemical Structure and Physical Properties
The molecular architecture of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde features a deliberate "rigid-flexible-rigid" motif. The terminal formyl (-CHO) groups are highly electrophilic and reactive toward primary amines, enabling rapid Schiff base (imine) condensation. The central hexamethylene spacer (-(CH₂)-₆) provides conformational flexibility and free volume, which is an essential characteristic for lowering the glass transition temperature ( Tg ) of resulting polymer networks.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 77355-02-3[2] |
| Molecular Formula | C₂₀H₂₂O₄[2] |
| Molecular Weight | 326.39 g/mol [2] |
| Melting Point | 106 - 107 °C[2] |
| Boiling Point | 513.1 ± 35.0 °C (Predicted)[2] |
| Density | 1.135 g/cm³ (Calculated)[3] |
| Appearance | White to off-white crystalline powder |
Synthesis Protocol & Mechanistic Causality
The synthesis of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde relies on a double Williamson ether synthesis, coupling 4-hydroxybenzaldehyde with an aliphatic dihalide[1].
Step-by-Step Methodology
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Reagent Preparation : Dissolve 2.05 equivalents of 4-hydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, significantly accelerating the SN2 substitution rate.
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Base Addition : Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ is a mild base. It is strong enough to quantitatively deprotonate the phenolic hydroxyl group ( pKa ~7.6) to form a highly nucleophilic phenoxide ion, but weak enough to prevent unwanted base-catalyzed aldol condensation of the reactive aldehyde groups.
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Alkylation : Slowly add 1.0 equivalent of 1,6-dibromohexane dropwise. Heat the mixture to 80-90 °C for 12 hours under a nitrogen atmosphere.
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Causality: Heating overcomes the activation energy barrier of the SN2 reaction. The nitrogen atmosphere prevents oxidative degradation of the aldehyde groups to carboxylic acids at elevated temperatures.
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Quenching & Precipitation : Pour the cooled reaction mixture into a 10-fold excess of ice water.
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Causality: Water acts as an anti-solvent for the highly hydrophobic dialdehyde product, inducing immediate precipitation while simultaneously dissolving the KBr byproduct and the DMF solvent.
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Purification : Filter the crude solid, wash thoroughly with distilled water, and recrystallize from hot ethanol.
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Self-Validation System: Analyze the purified crystals via FTIR spectroscopy. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the retention of the sharp, strong C=O stretch (~1690 cm⁻¹) confirm successful alkylation without unintended aldehyde reduction.
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Figure 1: Workflow for the Williamson ether synthesis of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde.
Advanced Polymer Applications: Dynamic Covalent Chemistry
The primary modern utility of this dialdehyde lies in its ability to form dynamic polyimines. When reacted with polyamines, it forms a vitrimer —a class of plastics that behave like permanent thermoset rubbers at room temperature but can be reshaped, welded, and recycled at elevated temperatures due to associative bond exchange reactions.
Mechanistic Insight : The hexyl spacer is the critical design element. Rigid aromatic dialdehydes (like terephthalaldehyde) yield brittle, infusible networks. The 1,6-hexanediyl chain introduces chain mobility, lowering the Tg and facilitating the solid-state imine metathesis required for macroscopic self-healing and reprocessability.
Figure 2: Dynamic covalent network formation and thermal self-healing via imine metathesis.
Experimental Methodology: Polyimine Vitrimer Synthesis
To synthesize a self-healing elastomer using this monomer, follow this validated protocol:
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Monomer Dissolution : Dissolve 1.0 mmol of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde in 5 mL of anhydrous chloroform (CHCl₃).
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Crosslinker Addition : In a separate vial, dissolve 0.66 mmol of a triamine (e.g., tris(2-aminoethyl)amine) in 2 mL of CHCl₃.
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Network Formation : Rapidly mix the two solutions at room temperature.
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Causality: The reaction between unhindered aliphatic amines and aromatic aldehydes is highly exothermic and rapid. Gelation will occur within minutes as the highly crosslinked network forms.
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Solvent Evaporation & Curing : Cast the gel into a Teflon mold and allow the solvent to evaporate slowly over 24 hours. Cure the resulting film in a vacuum oven at 80 °C for 12 hours.
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Causality: Vacuum curing drives the condensation to completion. According to Le Chatelier's principle, continuously removing the water byproduct pushes the equilibrium entirely toward the imine state.
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Self-Validation System : Perform a swelling test. The cured film should swell but not dissolve in good solvents like THF or DMF, confirming a covalently crosslinked network. A subsequent FTIR scan of the film must show the appearance of a strong C=N stretch at ~1640 cm⁻¹ and the complete absence of the original C=O stretch at ~1690 cm⁻¹.
Conclusion
4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde is an indispensable monomer for modern polymer chemists. Its unique combination of reactive aromatic aldehydes and a flexible aliphatic core enables the design of smart materials, including self-healing vitrimers, flexible COFs, and photochromic polyimides[1]. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can reliably leverage this molecule to engineer next-generation dynamic materials.
References
- ChemicalBook - 4,4'-(1,6-Hexanediyl)dioxydibenzaldehyde CAS#: 77355-02-3 Properties.
- ChemBlink - 2,2'-[1,6-Hexanediylbis(oxy)]dibenzaldehyde (CAS 77355-02-3) Properties & SDS.
- ResearchGate - Synthesis and photochromic behavior of new polyimides containing azobenzene side groups (Details synthesis of 1,6-bis(4-formylphenoxy)hexane).
